molecular formula C11H10O3 B6160860 rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis CAS No. 1932582-50-7

rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis

Cat. No.: B6160860
CAS No.: 1932582-50-7
M. Wt: 190.2
InChI Key:
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Description

rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis: is a chiral compound with significant importance in organic chemistry. This compound features a cyclopropane ring substituted with a benzoyl group and a carboxylic acid group in a cis configuration. The racemic mixture contains equal amounts of both enantiomers, making it a valuable subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.

    Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.

    Alkene Cyclopropanation: Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates is also a widely used method.

Industrial Production Methods: Industrial production often involves the use of biocatalytic asymmetric synthesis. For example, the use of specific bacterial strains such as Sphingomonas aquatilis has been shown to effectively produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Important in the study of stereochemistry and chiral resolution techniques.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in a variety of chemical transformations.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both benzoyl and carboxylic acid groups in a cis configuration makes rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis unique. This configuration imparts distinct reactivity and stability, making it valuable for specific synthetic applications.

Properties

CAS No.

1932582-50-7

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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